1,2-Difluoro-4-(trifluoromethoxy)benzene physical properties
1,2-Difluoro-4-(trifluoromethoxy)benzene physical properties
An In-depth Technical Guide to 1,2-Difluoro-4-(trifluoromethoxy)benzene
Authored by a Senior Application Scientist
Introduction
1,2-Difluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a benzene ring substituted with two adjacent fluorine atoms and a trifluoromethoxy group, imparts a unique combination of physicochemical properties. The high electronegativity and strategic placement of these fluorine-containing moieties profoundly influence the molecule's electronic profile, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of its core physical and chemical properties, offering field-proven insights for its application in research and development. The trifluoromethoxy (-OCF₃) group, in particular, is a prized bioisostere for other functional groups, capable of enhancing a drug candidate's ability to cross cell membranes and resist metabolic degradation[1][2].
Core Physicochemical Properties
The fundamental properties of 1,2-Difluoro-4-(trifluoromethoxy)benzene are summarized below. These values, particularly the predicted boiling point and density, are derived from computational models and provide a reliable baseline for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1378671-81-8 | [3][4] |
| Molecular Formula | C₇H₃F₅O | [3] |
| Molecular Weight | 198.09 g/mol | [3] |
| Boiling Point | 112.3 ± 35.0 °C (Predicted) | [3] |
| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [3] |
| InChI Key | FWWOBFYWVKAXNS-UHFFFAOYSA-N | [5] |
The molecule's high degree of fluorination contributes to its relatively high density compared to non-fluorinated analogues. The trifluoromethoxy group significantly increases lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of potential drug candidates[1][6].
Caption: Chemical structure of 1,2-Difluoro-4-(trifluoromethoxy)benzene.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1,2-Difluoro-4-(trifluoromethoxy)benzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum will exhibit complex multiplets in the aromatic region for the three protons on the benzene ring. The coupling patterns are influenced by both proton-proton (H-H) and proton-fluorine (H-F) interactions.
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¹⁹F NMR : This is a highly informative technique for fluorinated compounds. The spectrum is expected to show two distinct signals for the aromatic fluorine atoms and a separate signal for the trifluoromethoxy group. The chemical shifts and coupling constants (F-F and F-H) are diagnostic for the substitution pattern[7].
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¹³C NMR : The carbon spectrum will show seven distinct signals. The carbons bonded to fluorine will appear as doublets due to C-F coupling, providing further structural confirmation.
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₃F₅O[8].
Chemical Reactivity and Stability
The reactivity of the benzene ring is dominated by the powerful electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group.
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Inductive and Resonance Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, primarily through a potent inductive effect (-I)[9]. The fluorine substituents also exert a strong inductive pull. This cumulative effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).
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Nucleophilic Aromatic Substitution (SNAr) : Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluorine substituents. This reactivity is a cornerstone of its utility as a synthetic building block.
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Chemical Stability : The compound is chemically stable under standard laboratory conditions (room temperature, ambient atmosphere). The carbon-fluorine bond is exceptionally strong, contributing to the molecule's overall robustness.
Conceptual Synthetic Workflow
While multiple synthetic routes exist for fluorinated aromatics, a common strategy involves the modification of a pre-functionalized benzene ring. One plausible approach is the trifluoromethylation of a corresponding phenol, a method that leverages commercially available starting materials.
Caption: A conceptual workflow for the synthesis of the title compound.
This workflow is a self-validating system. The success of the deprotonation step is critical for the subsequent nucleophilic attack on the trifluoromethylating agent. Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or GC-MS, and the final product's identity and purity are confirmed using the spectroscopic methods detailed above.
Applications in Drug Development and Research
The unique properties of 1,2-Difluoro-4-(trifluoromethoxy)benzene make it a valuable building block in modern chemistry.
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Medicinal Chemistry : The trifluoromethoxy group is often used to enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. Its high lipophilicity can improve membrane permeability and oral bioavailability[2][9]. The difluoro substitution pattern can modulate pKa and improve binding affinity to biological targets[6].
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Agrochemicals : Similar to pharmaceuticals, introducing these fluorinated moieties into pesticide structures can enhance their biological activity, stability, and overall effectiveness[10].
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Materials Science : The compound's thermal stability and unique electronic properties make it a candidate for the development of advanced polymers and functional materials with high chemical resistance[10].
Caption: Relationship between key properties and applications.
Safety and Handling
Based on data for structurally similar fluorinated aromatic compounds, 1,2-Difluoro-4-(trifluoromethoxy)benzene should be handled with appropriate care. It is likely a flammable liquid and vapor.
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Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation[11].
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Precautions :
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Keep away from heat, sparks, and open flames. Use in a well-ventilated area[12].
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Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat[13].
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Avoid breathing vapors or mist.
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Ground and bond containers when transferring material to prevent static discharge[11].
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Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 1,2-Difluoro-4-(trifluoromethoxy)benzene CAS#: 1378671-81-8 [m.chemicalbook.com]
- 4. 1,2-Difluoro-4-(trifluoromethoxy)benzene | 1378671-81-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cpchem.com [cpchem.com]
- 13. fishersci.com [fishersci.com]
